2-((Methylamino)methyl)propane-1,3-diol hydrochloride
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Overview
Description
2-((Methylamino)methyl)propane-1,3-diol hydrochloride is a chemical compound with the molecular formula C5H13NO2·HCl. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its role in organic synthesis and as an intermediate in the production of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Methylamino)methyl)propane-1,3-diol hydrochloride typically involves the reaction of 2-amino-2-methyl-1,3-propanediol with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
2-((Methylamino)methyl)propane-1,3-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((Methylamino)methyl)propane-1,3-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a buffer in biological assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((Methylamino)methyl)propane-1,3-diol hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It can also form complexes with metal ions, influencing biochemical pathways and enzymatic activities.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1,3-propanediol: Similar in structure but lacks the methylamino group.
2-Methyl-1,3-propanediol: Similar backbone structure but lacks the amino and methylamino groups.
3-Methylamino-1,2-propanediol: Similar functional groups but different positional isomer.
Uniqueness
2-((Methylamino)methyl)propane-1,3-diol hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable hydrochloride salts also enhances its solubility and stability in various environments.
Properties
IUPAC Name |
2-(methylaminomethyl)propane-1,3-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2.ClH/c1-6-2-5(3-7)4-8;/h5-8H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHRSIASAFOOCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CO)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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